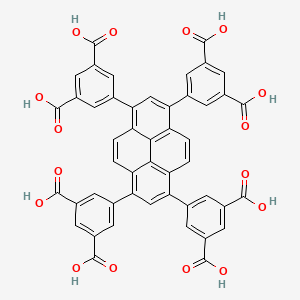
5,5',5'',5'''-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid: is a complex organic compound characterized by its unique structure, which includes a pyrene core and four isophthalic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid typically involves the reaction of pyrene with isophthalic acid derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under high-temperature conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle high temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more viable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other functional groups, often using catalysts to enhance the reaction rate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid is used as a building block for the synthesis of MOFs and COFs. These frameworks have applications in gas storage, separation, and catalysis.
Biology and Medicine: While direct applications in biology and medicine are less common, derivatives of this compound may be explored for their potential in drug delivery systems due to their ability to form stable complexes with various molecules.
Industry: In the industrial sector, this compound is valuable for the development of advanced materials with specific properties, such as high thermal stability and porosity, making it suitable for use in filtration systems and sensors.
Wirkmechanismus
The mechanism of action of 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid involves its ability to form stable complexes with metal ions and other molecules. This interaction is facilitated by the multiple carboxyl groups present in the compound, which can coordinate with metal ions to form robust structures. These interactions are crucial for the formation of MOFs and COFs, which rely on the precise arrangement of these building blocks to achieve their desired properties.
Vergleich Mit ähnlichen Verbindungen
- 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetrapicolinaldehyde
- 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-hydroxybenzaldehyde)
Uniqueness: Compared to similar compounds, 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid is unique due to its specific arrangement of isophthalic acid groups around the pyrene core. This structure imparts distinct properties, such as enhanced thermal stability and the ability to form highly porous materials, making it particularly valuable for applications in advanced material synthesis.
Eigenschaften
IUPAC Name |
5-[3,6,8-tris(3,5-dicarboxyphenyl)pyren-1-yl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H26O16/c49-41(50)23-5-19(6-24(13-23)42(51)52)35-17-37(21-9-27(45(57)58)15-28(10-21)46(59)60)33-3-4-34-38(22-11-29(47(61)62)16-30(12-22)48(63)64)18-36(32-2-1-31(35)39(33)40(32)34)20-7-25(43(53)54)14-26(8-20)44(55)56/h1-18H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUYMEKKHQUJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C=CC6=C(C=C(C1=C63)C7=CC(=CC(=C7)C(=O)O)C(=O)O)C8=CC(=CC(=C8)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H26O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
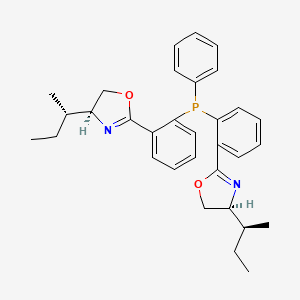
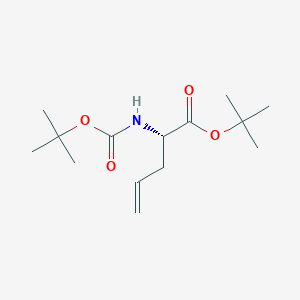
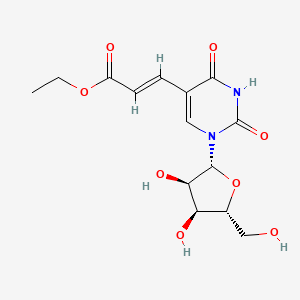
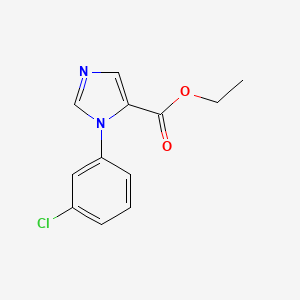
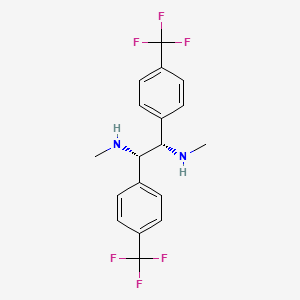
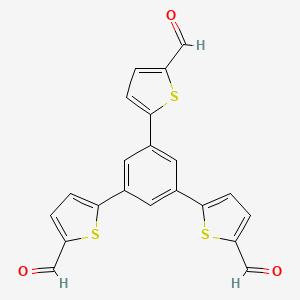
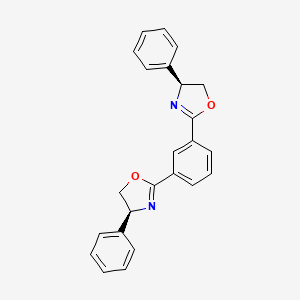
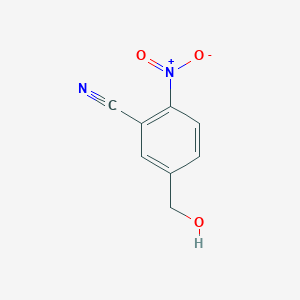
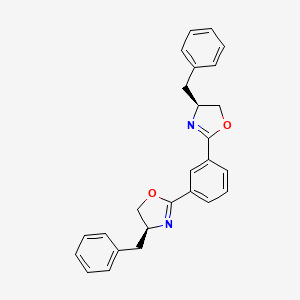
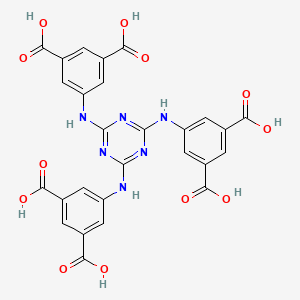
![3-Bromonaphtho[2,3-b]benzofuran](/img/structure/B8193702.png)
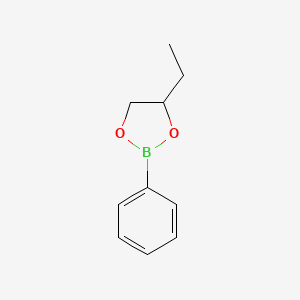
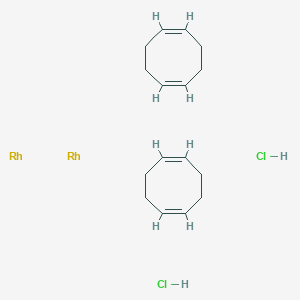
![Tert-butyl-[2-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]ethyl]carbamic acid](/img/structure/B8193727.png)
